5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-[(3-amino-2-hydroxypropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a molecular formula of C13H11N3O4. This compound is known for its unique structure, which includes an isoindole core and a piperidine ring. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-2-hydroxypropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method involves the reaction of 3-amino-2-hydroxypropylamine with a suitable isoindole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques such as HPLC and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
5-[(3-amino-2-hydroxypropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(3-amino-2-hydroxypropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-amino-2-hydroxypropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known compound with a similar isoindole structure.
Pomalidomide: Another compound with structural similarities, used in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with enhanced biological activity.
Uniqueness
5-[(3-amino-2-hydroxypropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its unique structure allows for a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C16H18N4O5 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
5-[(3-amino-2-hydroxypropyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N4O5/c17-6-9(21)7-18-8-1-2-10-11(5-8)16(25)20(15(10)24)12-3-4-13(22)19-14(12)23/h1-2,5,9,12,18,21H,3-4,6-7,17H2,(H,19,22,23) |
InChI Key |
AIKUXEAIOVJBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(CN)O |
Origin of Product |
United States |
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